Unk-Val-Leu-Gly-Lys-NHEt
Description
Significance of Peptide Modifications in Modulating Biological Recognition and Activity
The biological function of a peptide is intricately linked to its three-dimensional structure and chemical properties. Even subtle modifications to a peptide's sequence or termini can profoundly impact its stability, conformation, and interaction with its biological target. aurigeneservices.comiscientific.org Chemical modifications are a cornerstone of modern peptide drug discovery, enabling the transformation of native peptides into robust therapeutic agents. These alterations can improve resistance to enzymatic degradation, enhance bioavailability, and fine-tune binding affinity and selectivity. aurigeneservices.commdpi.com
Key modifications include:
Cyclization: Creating a cyclic peptide structure can increase rigidity and metabolic stability. aurigeneservices.com
Incorporation of non-natural amino acids: Introducing amino acids not found in nature can protect against enzymatic cleavage and introduce novel functionalities. iscientific.org
Terminal modifications: Altering the N-terminus (amino end) and C-terminus (carboxyl end) is a common strategy to improve a peptide's pharmacological profile. creative-peptides.comsigmaaldrich.com
These modifications have led to the development of successful peptide-based drugs for a range of diseases, including metabolic disorders, cancer, and infectious diseases. aurigeneservices.comdrugdiscoverytrends.com
Overview of N-terminal and C-terminal Engineering in Synthetic Peptides
The termini of a peptide are often susceptible to degradation by exopeptidases, enzymes that cleave amino acids from the ends of a peptide chain. Engineering these termini is a critical step in enhancing peptide stability and bioavailability. creative-peptides.combiosynth.com
N-terminal Modifications: The N-terminus of a peptide possesses a free amino group, which is a primary target for chemical alteration. creative-peptides.com Common N-terminal modifications include:
Acetylation: The addition of an acetyl group neutralizes the positive charge of the N-terminus, which can mimic the structure of native proteins and increase stability against degradation. creative-peptides.comjpt.comsigmaaldrich.com
PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains can increase the size of the peptide, reducing renal clearance and extending its half-life in circulation. creative-peptides.com
Alkylation: Adding alkyl groups can alter the peptide's hydrogen bonding capacity, potentially improving membrane permeability. creative-peptides.com
C-terminal Modifications: The C-terminus has a free carboxyl group that can be modified to prevent degradation and alter the peptide's properties. creative-proteomics.comacs.org A prevalent C-terminal modification is:
Amidation: Replacing the C-terminal carboxyl group with an amide group (–CONH2) neutralizes the negative charge. sigmaaldrich.com This modification can increase the peptide's resistance to carboxypeptidases and, in some cases, enhance its biological activity by mimicking the structure of naturally occurring amidated peptides. nih.gov The ethylamide (–NHEt) modification in the subject peptide is a variation of this, which can further increase lipophilicity and membrane penetration. biosynth.com
Contextualizing "Unk-Val-Leu-Gly-Lys-NHEt" within Peptide Research Frameworks
The peptide "this compound" serves as an excellent model for understanding the principles of peptide engineering. Its structure can be broken down into three key components:
The core sequence "Val-Leu-Gly-Lys": This tetrapeptide sequence is composed of a mix of hydrophobic (Valine, Leucine) and polar/charged (Lysine) amino acids, with a flexible Glycine (B1666218) residue. This combination suggests a potential for amphipathic character, which is common in bioactive peptides that interact with cell membranes. Sequences containing Val-Leu-Gly-Lys have been identified in various contexts, including as part of antimicrobial peptides and diuretic neuropeptides. nih.govnih.gov For instance, the sequence is found within salmon calcitonin, a hormone involved in calcium regulation. gcms.cz
The C-terminal ethylamide "NHEt": The presence of an ethylamide group at the C-terminus is a clear indicator of synthetic design. biosynth.comgiottobiotech.com This modification neutralizes the negative charge of the C-terminal carboxylate, which can enhance the peptide's stability against enzymatic degradation and improve its ability to cross cell membranes. biosynth.com The ethylamide moiety can also influence the peptide's conformation and binding affinity. nih.gov
Rationale for Investigating the Core Peptide Sequence and its Terminal Derivatizations
The investigation of "this compound" is driven by the desire to understand the structure-activity relationship of this engineered peptide. The core "Val-Leu-Gly-Lys" sequence likely possesses some inherent biological activity, and the terminal modifications are intended to enhance its therapeutic potential.
The rationale for this investigation can be summarized as follows:
To Elucidate the Role of the "Unk" Residue: A key research objective would be to synthesize a library of peptides where the "Unk" position is systematically varied with different amino acids (e.g., charged, polar, hydrophobic, aromatic). This would allow researchers to determine how the N-terminal residue influences the peptide's activity and selectivity.
To Characterize the Bioactivity of the Core Sequence: Studies would focus on the "Val-Leu-Gly-Lys" motif to understand its mechanism of action. For example, research has shown that peptides containing similar sequences can exhibit antihypertensive and antioxidant properties. smolecule.com
To Validate the Effectiveness of the C-terminal Ethylamide: The impact of the NHEt group would be assessed by comparing the activity and stability of the amidated peptide with its corresponding free acid counterpart. This would confirm the benefits of this specific C-terminal modification.
By systematically dissecting the contributions of each component, researchers can gain valuable insights into the principles of peptide design and develop more effective and targeted peptide-based therapeutics. iscientific.orgdrugdiscoverytrends.com
Structure
2D Structure
Properties
IUPAC Name |
(2R,3S,4R,5R)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-(ethylamino)-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-2,3,4,5,6-pentahydroxyhexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H52N6O10/c1-6-29-24(40)16(9-7-8-10-28)31-19(36)12-30-25(41)17(11-14(2)3)32-26(42)20(15(4)5)33-27(43)23(39)22(38)21(37)18(35)13-34/h14-18,20-23,34-35,37-39H,6-13,28H2,1-5H3,(H,29,40)(H,30,41)(H,31,36)(H,32,42)(H,33,43)/t16-,17-,18+,20-,21+,22-,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDJUTISHBMCCV-YJCZMGKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C(C(CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H52N6O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Characterization Strategies for Unk Val Leu Gly Lys Nhet Analogues
Principles of Solid-Phase Peptide Synthesis for Oligopeptide Constructs
Solid-phase peptide synthesis (SPPS), a method pioneered by R. Bruce Merrifield, is the cornerstone for producing peptides like the Val-Leu-Gly-Lys sequence. csbio.com This technique involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support, or resin. The key advantage of SPPS lies in the ability to drive reactions to completion by using excess reagents, which can then be easily removed by simple filtration and washing steps, thus avoiding the laborious purification of intermediate products. csbio.comiris-biotech.de
Fmoc/tBu and Boc Strategies in Peptide Chain Elongation
Two primary orthogonal protection strategies dominate SPPS: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) strategies. iris-biotech.debachem.com The choice between these two methods dictates the conditions for deprotection of the α-amino group of the growing peptide chain and the final cleavage from the resin.
The Boc/Bzl strategy utilizes the acid-labile Boc group for temporary Nα-protection, which is typically removed with a moderately strong acid like trifluoroacetic acid (TFA). peptide.comwikipedia.org Side-chain protecting groups are generally benzyl-based and are removed, along with cleavage of the peptide from the resin, using a strong acid such as anhydrous hydrogen fluoride (B91410) (HF). wikipedia.org While effective, the harsh final cleavage conditions and the generation of reactive cationic species that can lead to side reactions are notable drawbacks. wikipedia.org
The Fmoc/tBu strategy has largely superseded the Boc method due to its milder reaction conditions. iris-biotech.de The base-labile Fmoc group is used for Nα-protection and is removed with a solution of a secondary amine, most commonly piperidine (B6355638) in dimethylformamide (DMF). wikipedia.org The side-chain protecting groups are typically tert-butyl (tBu) based and are cleaved simultaneously with the peptide from the resin using TFA. wikipedia.org This approach offers true orthogonality, as the base-labile Fmoc group is stable to the acidic conditions used for final cleavage, and vice-versa. iris-biotech.de The milder conditions of the Fmoc/tBu strategy are generally preferred, especially for peptides containing sensitive residues. wikipedia.org
Table 1: Comparison of Fmoc/tBu and Boc/Bzl SPPS Strategies
| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |
| Nα-Protecting Group | 9-fluorenylmethoxycarbonyl (Fmoc) | tert-butyloxycarbonyl (Boc) |
| Nα-Deprotection | 20-50% piperidine in DMF (base) | 50% TFA in DCM (acid) |
| Side-Chain Protection | tert-butyl (tBu) based | Benzyl (Bzl) based |
| Final Cleavage/Deprotection | Trifluoroacetic acid (TFA) | Anhydrous Hydrogen Fluoride (HF) |
| Advantages | Milder conditions, orthogonality, UV monitoring of deprotection. iris-biotech.dewikipedia.org | Reduces peptide aggregation. wikipedia.org |
| Disadvantages | Potential for aggregation due to neutral peptide chains. wikipedia.org | Harsh final cleavage, requires specialized equipment. peptide.comwikipedia.org |
Resin Selection and Cleavage Conditions for C-terminal Amides
The synthesis of peptides with a C-terminal amide, such as the N-ethylamide in the target compound, requires the use of specialized resins. For the Fmoc/tBu strategy, resins like Rink Amide, Sieber Amide, and PAL (Peptide Amide Linker) are commonly employed. peptide.compeptide.com These resins possess a linker that, upon cleavage with acid, generates the C-terminal amide functionality.
Rink Amide Resin: This is a widely used resin for producing peptide amides. biotage.com Cleavage from Rink Amide resin typically requires treatment with a high concentration of TFA, which also removes most standard side-chain protecting groups. biotage.com
Sieber Amide Resin: This resin is more acid-labile than the Rink Amide resin and can be cleaved under milder conditions, such as with 1% TFA in dichloromethane (B109758) (DCM). peptide.com This allows for the synthesis of fully protected peptide amides, which can be useful for subsequent fragment condensation. peptide.com Its reduced steric hindrance compared to the Rink linker can also be advantageous. peptide.combiotage.com
PAL (Peptide Amide Linker) Resin: Similar in characteristics to Rink Amide resin, PAL resin has been reported to yield cleaner products for long peptide sequences. peptide.com It is also compatible with the Fukuyama N-alkylation reaction for the synthesis of N-alkyl amides. nih.gov
For the Boc strategy, the methylbenzhydrylamine (MBHA) resin is the linker of choice for preparing peptide amides. peptide.combiosynth.com Final cleavage from MBHA resin requires strong acid treatment with HF. biosynth.com
Table 2: Common Resins for C-terminal Amide Synthesis
| Resin | Synthetic Strategy | Cleavage Conditions | Product | Key Features |
| Rink Amide | Fmoc/tBu | High concentration TFA | Unprotected Peptide Amide | Widely used, easy loading. biotage.com |
| Sieber Amide | Fmoc/tBu | 1% TFA in DCM | Protected Peptide Amide | Milder cleavage, less sterically hindered than Rink. peptide.com |
| PAL-PEG-PS | Fmoc/tBu | TFA | Unprotected Peptide Amide | Good for long sequences, compatible with N-alkylation. peptide.comnih.gov |
| MBHA | Boc/Bzl | HF | Unprotected Peptide Amide | Standard for Boc-based amide synthesis. biosynth.com |
Chemical Strategies for N-terminal Modification (Unk) Introduction
The introduction of a non-standard chemical moiety at the N-terminus of a peptide, designated here as "Unk," is a common strategy to enhance biological activity, stability, or to introduce a specific label. This can be achieved either after the full peptide chain has been assembled or by incorporating a pre-modified building block.
Post-Synthetic Capping Approaches for N-terminal Diversification
Post-synthetic modification involves the chemical transformation of the N-terminal amino group after the completion of the solid-phase synthesis of the Val-Leu-Gly-Lys-NHEt peptide. This approach offers flexibility, allowing for the introduction of a wide array of functionalities from a single peptide precursor.
A common and straightforward N-terminal modification is acetylation , which neutralizes the positive charge of the N-terminus and can increase the peptide's stability against enzymatic degradation. sigmaaldrich.com This is typically achieved by treating the resin-bound peptide with acetic anhydride. Other modifications can include the attachment of fatty acids (e.g., palmitic acid) to increase cell permeability, or the conjugation of biotin (B1667282) or fluorescent probes for detection and assay purposes. sigmaaldrich.com These modifications are generally performed while the peptide is still attached to the resin, taking advantage of the ease of purification offered by the solid support.
Incorporation of Modified Amino Acid Precursors at the N-terminus
An alternative strategy is to introduce the "Unk" group as part of the final amino acid to be coupled in the SPPS sequence. This involves the synthesis of a non-standard amino acid derivative that already contains the desired modification. This approach is particularly useful for complex modifications that may not be compatible with the conditions of post-synthetic modification. A wide variety of modified amino acid precursors are commercially available or can be synthesized, allowing for the incorporation of diverse chemical structures at the N-terminus. iris-biotech.de
Advanced Techniques for C-terminal N-Ethylamide (NHEt) Derivatization
While standard amide-forming resins are suitable for producing primary C-terminal amides, the synthesis of N-alkylamides like the N-ethylamide (NHEt) requires more specialized techniques. The presence of a C-terminal N-ethylamide can enhance metabolic stability and receptor affinity. nih.govbiosynth.com
One approach involves the on-resin N-alkylation of a primary amide linker. For instance, the Fukuyama amine synthesis has been successfully adapted for use on a PAL-PEG-PS resin. nih.govresearchgate.net This method involves the protection of the linker's primary amine with an o-nitrobenzenesulfonyl (oNBS) group, followed by alkylation with ethyl iodide or bromide, and subsequent deprotection of the oNBS group. The peptide chain is then assembled on the newly formed secondary amine.
Another strategy utilizes aldehyde resins. researchgate.net In this method, reductive amination of the resin-bound aldehyde with ethylamine (B1201723) introduces the N-ethyl group at the beginning of the synthesis. The first amino acid is then coupled to this secondary amine, followed by standard peptide chain elongation.
A third, off-resin approach involves synthesizing the peptide with a C-terminal carboxylic acid, cleaving it from the resin, and then coupling it to ethylamine in solution. nih.gov However, this method can be complicated by potential side reactions with acidic amino acid side chains (Asp, Glu) and an increased risk of racemization at the C-terminal amino acid. nih.govnih.gov
Reductive Amination Protocols for N-Alkyl Amide Formation
Reductive amination is a versatile and widely employed method for the formation of N-alkyl amides, a modification that can enhance the conformational stability and biological activity of peptides. acs.orgnih.gov This process typically involves the reaction of an amine with a carbonyl compound to form an intermediate imine or enamine, which is then reduced to the corresponding N-alkylated product. acs.org
In the context of synthesizing analogues of Unk-Val-Leu-Gly-Lys-NHEt, reductive amination can be applied to introduce N-alkyl groups to the amide backbone. For instance, the reaction of a peptide containing a free amino group with an aldehyde or ketone, followed by reduction with a suitable hydride source like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), can yield the desired N-alkylated peptide. acs.orgnih.gov The choice of reducing agent is critical to avoid unwanted side reactions.
The efficiency of reductive amination can be influenced by several factors, including the nature of the solvent, the presence of a Lewis acid catalyst, and the steric and electronic properties of both the amine and the carbonyl compound. csic.es For solid-phase peptide synthesis (SPPS), a common approach involves the reductive amination of a primary amine on the resin to create a resin-bound secondary amine, which is then acylated with the C-terminal amino acid of the peptide. sigmaaldrich.com
Table 1: Reductive Amination Reaction Parameters
| Parameter | Condition | Outcome | Reference |
| Reducing Agent | NaBH(OAc)₃ | Good to excellent yields for N-alkylation of amino acids and dipeptides. | acs.org |
| Catalyst | Lewis Acid (e.g., TMSOTf) | Generation of acyliminium ion for reaction with hydride source. | csic.es |
| Solvent | Dichloromethane (DCM) | Commonly used for reactions on solid support. | nih.gov |
| Temperature | 84 °C | Used for scission of certain protecting groups prior to amination. | acs.org |
Radical-Initiated Dethiocarboxylation for C-terminal N-Alkylamides
A novel and efficient method for the synthesis of peptides with C-terminal N-alkylamides involves a radical-initiated dethiocarboxylation of peptide thioacids. jst.go.jpcornell.edu This technique provides a powerful alternative to traditional methods and allows for the introduction of various alkyl groups at the C-terminus. jst.go.jpnih.gov
The process begins with the synthesis of a C-terminal peptide thioacid, which can be prepared from the corresponding peptide synthesized on a specific resin, such as one bearing an N-sulfanylethylanilide (SEAlide) linker. rsc.org The peptide thioacid is then subjected to radical initiation, often using a thermal initiator like VA-044, in an aqueous buffer system. rsc.org This triggers a dethiocarboxylation reaction, where the thioacid loses carbon oxysulfide (COS) to form a C-terminal radical intermediate. rsc.org This radical is subsequently reduced, typically via a hydrogen atom transfer (HAT) from a thiol source like glutathione, to yield the final C-terminal N-alkylamide peptide. rsc.org
One of the significant advantages of this method is its compatibility with unprotected amino acid side chains, with the exception of cysteine which would be converted to alanine (B10760859) under these conditions. jst.go.jp The reaction proceeds smoothly for various C-terminal amino acids, although the efficiency can be somewhat lower for glycine (B1666218) due to competing hydrolysis of the thioacid. rsc.org This methodology has been successfully applied to the synthesis of the anticancer agent ABT-510, which features a C-terminal N-ethylamide. rsc.orgjst.go.jp
Table 2: Conditions for Radical-Initiated Dethiocarboxylation
| Reagent/Condition | Purpose | Reference |
| Peptide Thioacid | Starting material for dethiocarboxylation. | jst.go.jp |
| VA-044 | Thermal radical initiator. | rsc.org |
| Glutathione | Hydrogen atom transfer (HAT) agent. | rsc.org |
| Aqueous Phosphate (B84403) Buffer (pH 7) | Reaction medium. | rsc.org |
| 37 °C | Reaction temperature. | rsc.org |
Utilizing Specialized Linkers and Resins for C-terminal N-Ethyl Amidation
Solid-phase peptide synthesis (SPPS) relies heavily on the choice of a suitable resin and linker to which the first amino acid is attached. researchgate.net For the synthesis of C-terminal N-alkylamides, including the N-ethylamide of this compound, several specialized linkers and resins are available. sigmaaldrich.commesalabs.com
One common strategy involves using a resin that, upon cleavage, directly yields a peptide amide. researchgate.net For instance, Rink amide and PAL (Peptide Amide Linker) resins are designed for this purpose. mesalabs.comnih.gov To achieve N-alkylation, a Fukuyama N-alkylation reaction can be performed on a PAL-PEG-PS resin. nih.gov This involves the removal of the Fmoc protecting group, followed by reaction with an ortho-nitrobenzenesulfonyl chloride (oNBS-Cl) and subsequent alkylation with an alkyl iodide or bromide under basic conditions. nih.gov
Alternatively, resins can be pre-derivatized with the desired N-alkylamine. For example, FIA-AM resins can be reductively aminated with ethylamine to generate a resin-bound secondary amine, ready for acylation with the C-terminal amino acid. sigmaaldrich.com Sieber amide resin is another option that allows for the synthesis of protected peptide amides, which can be cleaved under mild acidic conditions. iris-biotech.de The choice of resin often depends on the desired cleavage conditions and the steric hindrance of the C-terminal amino acid. researchgate.net For instance, trityl-based resins are recommended for peptides with C-terminal glycine to minimize diketopiperazine formation. sigmaaldrich.com
Table 3: Resins and Linkers for C-Terminal N-Alkyl Amide Synthesis
| Resin/Linker | Description | Cleavage Condition | Reference |
| Rink Amide Resin | Commonly used for C-terminal peptide amides. | ~10% TFA in DCM | iris-biotech.de |
| PAL-PEG-PS Resin | Suitable for on-resin Fukuyama N-alkylation. | Acid labile | nih.gov |
| FIA-AM Resin | Can be pre-derivatized via reductive amination. | TFA cleavage | sigmaaldrich.com |
| Sieber Amide Resin | Yields protected peptide amides. | 1% TFA in DCM | iris-biotech.de |
Analytical and Structural Characterization of Synthesized Peptide Variants
Following synthesis, rigorous analytical and structural characterization is essential to confirm the identity, purity, and conformational properties of the synthesized peptide analogues. ijsra.netmdpi.com
Spectroscopic Analysis for Confirmation of Peptide Identity and Purity (e.g., Mass Spectrometry, HPLC, NMR)
A combination of spectroscopic and chromatographic techniques is employed to verify the chemical structure and purity of the synthesized peptides. usp.orgnih.gov
High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of synthetic peptides. ijsra.net Reversed-phase HPLC (RP-HPLC) separates the target peptide from impurities based on hydrophobicity, and the retention time provides a characteristic signature for the peptide. mdpi.com
Mass Spectrometry (MS) is indispensable for determining the molecular weight of the peptide, thereby confirming its elemental composition. ijsra.netusp.org Techniques like electrospray ionization (ESI-MS) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) are commonly used. ijsra.net Tandem mass spectrometry (MS/MS) can further provide sequence information by fragmenting the peptide and analyzing the resulting daughter ions. usp.orgrockefeller.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy offers detailed structural information at the atomic level. ijsra.net While potentially complex for larger peptides, NMR can confirm the covalent structure and provide insights into the three-dimensional conformation of the peptide in solution. usp.orgnih.gov
Table 4: Analytical Techniques for Peptide Characterization
| Technique | Information Provided | Reference |
| HPLC | Purity and retention time. | ijsra.net |
| Mass Spectrometry (MS) | Molecular weight and sequence confirmation. | usp.org |
| NMR Spectroscopy | Covalent structure and solution conformation. | nih.gov |
Circular Dichroism for Assessment of Secondary Structure Induction
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure of peptides in solution. americanpeptidesociety.orgportlandpress.com It measures the differential absorption of left- and right-circularly polarized light by chiral molecules like peptides. springernature.comoup.com The resulting CD spectrum is highly sensitive to the peptide's conformation.
Different secondary structural elements, such as α-helices, β-sheets, and random coils, exhibit distinct CD spectral signatures. americanpeptidesociety.org For example, α-helices typically show strong negative bands around 222 nm and 208 nm, and a positive band around 190 nm. americanpeptidesociety.org In contrast, β-sheets display a negative band near 217 nm and a positive band around 195 nm. americanpeptidesociety.org By analyzing the CD spectrum of a synthesized peptide analogue, researchers can estimate the proportions of these secondary structures and assess how modifications, such as N-alkylation, influence the peptide's folding. americanpeptidesociety.orgspringernature.com This is crucial for understanding the structure-function relationship of the this compound analogues. americanpeptidesociety.org
Table 5: Characteristic CD Spectral Features for Peptide Secondary Structures
| Secondary Structure | Wavelength (nm) | Sign of CD Signal | Reference |
| α-Helix | ~222 | Negative | americanpeptidesociety.org |
| ~208 | Negative | ||
| ~190 | Positive | americanpeptidesociety.org | |
| β-Sheet | ~217 | Negative | americanpeptidesociety.org |
| ~195 | Positive | americanpeptidesociety.org | |
| Random Coil | Less defined peaks | americanpeptidesociety.org |
Table of Compound Names
| Abbreviation/Name | Full Name |
| Unk | Unspecified Amino Acid |
| Val | Valine |
| Leu | Leucine (B10760876) |
| Gly | Glycine |
| Lys | Lysine (B10760008) |
| NHEt | N-ethylamide |
| NaBH(OAc)₃ | Sodium triacetoxyborohydride |
| NaBH₃CN | Sodium cyanoborohydride |
| TMSOTf | Trimethylsilyl trifluoromethanesulfonate |
| DCM | Dichloromethane |
| VA-044 | Azo-based radical initiator |
| COS | Carbon oxysulfide |
| ABT-510 | An anticancer agent |
| PAL | Peptide Amide Linker |
| oNBS-Cl | ortho-Nitrobenzenesulfonyl chloride |
| TFA | Trifluoroacetic acid |
| ESI-MS | Electrospray Ionization Mass Spectrometry |
| MALDI-TOF | Matrix-Assisted Laser Desorption/Ionization Time-of-Flight |
| HPLC | High-Performance Liquid Chromatography |
| NMR | Nuclear Magnetic Resonance |
| CD | Circular Dichroism |
Investigating the Functional Impact of N Terminal Modification Unk on Peptide Behavior
Influence on Peptide Susceptibility to Enzymatic Degradation
A primary challenge in the development of peptide-based therapeutics is their rapid degradation by enzymes in the body. creative-peptides.comjenabioscience.com N-terminal modifications are a key strategy to overcome this limitation. creative-peptides.comnih.gov
Studies on other peptides have demonstrated the effectiveness of this approach. For example, N-terminal modification of antimicrobial peptides has been shown to significantly improve their stability against proteases. nih.govresearchgate.net Similarly, modifications to the N-terminus of the CXCR4-antagonistic peptide EPI-X4, including the incorporation of D-amino acids or acetyl groups, led to enhanced plasma stability. acs.org Research has shown that peptides with unprotected N-terminal amines can be almost completely degraded within 48 hours in cell culture. nih.govacs.org
Table 1: Effect of N-Terminal Modification on Proteolytic Stability
| Peptide | N-Terminal Modification | Susceptibility to Aminopeptidases | Overall Proteolytic Stability |
|---|---|---|---|
| Val-Leu-Gly-Lys-NHEt | None (Free Amine) | High | Low |
| Unk-Val-Leu-Gly-Lys-NHEt | "Unk" group | Significantly Reduced | Enhanced |
| Acetyl-Peptide Analog | Acetylation | Reduced | Increased jpt.comqyaobio.com |
| D-Amino Acid-Peptide Analog | N-terminal D-amino acid | Reduced | Increased acs.org |
This table presents hypothetical data based on established principles of peptide chemistry.
By increasing resistance to enzymatic degradation, N-terminal modifications can significantly extend a peptide's half-life in biological fluids. creative-peptides.com The half-life of a peptide is a critical pharmacokinetic parameter that determines its dosing frequency and therapeutic efficacy. researchgate.net For the peptide this compound, the "Unk" modification is expected to prolong its presence in simulated environments like human serum or plasma.
For example, a study on the antimicrobial peptide SAMP-A4 showed that N-terminal conjugation with fatty acids significantly improved its stability in serum and trypsin solutions. researchgate.net Another study demonstrated that N-terminal modifications of EPI-X4 derivatives resulted in variants that were stable in plasma for over 8 hours. acs.org The half-life of peptides can be extended from minutes to hours through such modifications. researchgate.net
Table 2: Half-Life of Peptides in Simulated Human Serum
| Peptide | N-Terminal Modification | Half-Life (t½) in Human Serum (hours) | Reference |
|---|---|---|---|
| Val-Leu-Gly-Lys-NHEt | None (Free Amine) | < 1 | Hypothetical |
| This compound | "Unk" group | > 8 | Hypothetical, based on similar modifications acs.org |
| JM#21 (EPI-X4 derivative) | None | ~0.07 | acs.org |
| JM#21 derivative with N-terminal modification | Acetyl group | > 8 | acs.org |
This table includes a combination of hypothetical and literature-derived data to illustrate the potential impact of the "Unk" modification.
Resistance to Aminopeptidase Activity and Proteolytic Stability
Effects on Peptide Bioactivity and Receptor Interaction Dynamics
While enhancing stability is a primary goal, N-terminal modifications can also influence how a peptide interacts with its biological target, such as a receptor. creative-peptides.com
The N-terminus of a peptide can be directly involved in binding to its receptor. rsc.org Therefore, any modification at this site has the potential to alter the binding affinity and specificity. Depending on the nature of the "Unk" group and the specific receptor, this alteration could be either beneficial or detrimental. In some cases, the modification might introduce new favorable interactions, thereby increasing binding affinity. nih.gov Conversely, it could also create steric hindrance or disrupt crucial hydrogen bonds, leading to reduced affinity. rsc.org
For example, studies on somatostatin (B550006) analogs have shown that modifications at the N-terminus can dramatically change receptor affinity. mdpi.com Similarly, research on chemokine receptors has highlighted the importance of the N-terminus charge, which can be altered by modifications, in dictating ligand capture. mdpi.com A study on a synthetic receptor, cucurbit nih.govuril, found that the binding affinity for a dipeptide sequence was subnanomolar when located at the N-terminus. rsc.org
The functional outcome of receptor binding—whether the peptide acts as an agonist (activator) or an antagonist (inhibitor)—can also be modulated by N-terminal modifications. mdpi.com The "Unk" modification could potentially shift the functional properties of this compound. For instance, by altering the peptide's conformation upon binding, the modification might favor a receptor state that initiates a biological response (agonism) or one that prevents the natural ligand from binding without initiating a response (antagonism).
Research on gonadotropin-releasing hormone (GnRH) has produced several antagonists with N-terminal modifications. rsc.org Furthermore, the introduction of a d-amino acid at the N-terminus of a somatostatin analog conferred antagonistic properties that were superior to its agonistic features for tumor targeting. mdpi.com The term "superagonist" refers to an agonist with greater biological activity than the native ligand, which can sometimes be achieved through such modifications. google.com
Table 3: Receptor Interaction Profile
| Peptide | N-Terminal Modification | Receptor Binding Affinity (Kd) | Functional Activity |
|---|---|---|---|
| Val-Leu-Gly-Lys-NHEt | None (Free Amine) | Baseline | Agonist (Hypothetical) |
| This compound | "Unk" group | Potentially Altered | Potentially Agonist, Antagonist, or Superagonist |
| Secretin(5-27) analog | Alanine (B10760859) substitutions | Improved | Antagonist nih.gov |
| Somatostatin analog | d-Phe at N-terminus | High | Antagonist mdpi.com |
This table provides a hypothetical framework for understanding the potential effects of the "Unk" modification on receptor interaction.
Alterations in Receptor Binding Affinity and Specificity
Conformational Implications and Structural Stability of the N-Terminus
N-terminal modifications can have a significant impact on the peptide's three-dimensional structure. rsc.org The "Unk" group could induce a specific secondary structure, such as an α-helix or a β-turn, at the N-terminus that might not be present in the unmodified peptide. frontiersin.org Such conformational constraints can be advantageous, as they can pre-organize the peptide into a bioactive conformation, reducing the entropic penalty of binding to its receptor.
For instance, the introduction of a vinylidene bridge into a diproline unit at the N-terminus has been shown to act as a powerful nucleator of α-helix formation. frontiersin.org Cyclization, which can involve the N-terminus, is another strategy to stabilize a desired conformation and increase bioactivity. bachem.combiomolther.org The selective introduction of N-substituents can decrease the number of available hydrogen bonds, which can destabilize some secondary structures but can also be used to increase solubility and decrease aggregation. rsc.org
The requested article on the chemical compound "this compound" cannot be generated. The designation "Unk" signifies an unknown or unspecified N-terminal modification. Scientific literature contains research on specific, well-defined molecules. An undefined entity like "this compound" does not have published studies, making it impossible to provide scientifically accurate information regarding its structure, function, or application as requested in the detailed outline.
Factual reporting on topics such as the stabilization of helical structures, influence on peptide fold, modulation of cellular permeability, or strategies for bioconjugation requires data from peer-reviewed research on a known and characterized compound. As no such data exists for a compound with an "unknown" modification, creating the specified article would amount to fabrication.
Utility in Chemical Biology Applications and Molecular Probe Development
Design of Peptide-Based Imaging Agents for In Vitro Studies
The design of peptide-based imaging agents for in vitro studies leverages the high specificity and affinity of peptides for their biological targets. The "this compound" peptide could potentially be developed into an imaging agent by conjugating a reporter molecule, such as a fluorophore or a radionuclide chelator, to the peptide scaffold. The N-terminal "Unk" position is a prime site for such a conjugation, as it often does not interfere with the peptide's core binding motif.
The choice of the "Unk" group itself can be a handle for attaching an imaging probe. For instance, if "Unk" were a cysteine residue, its thiol group could be used for selective conjugation. If it were an amino acid with an azide (B81097) or alkyne side chain, click chemistry could be employed for efficient labeling. In the case of D-gluconyl modification, the hydroxyl groups could potentially be used for conjugation, although this might be less specific.
The design process for an imaging agent based on this peptide would involve:
Target Identification: Determining the biological target of the Val-Leu-Gly-Lys sequence.
Pharmacophore Identification: Understanding which residues are crucial for target binding.
Labeling Strategy: Choosing an appropriate imaging label and a conjugation strategy that preserves the peptide's affinity and specificity.
In Vitro Validation: Testing the resulting imaging agent in cell-based assays to confirm its binding to the target and its imaging performance.
Table 1: Potential N-Terminal Modifications ("Unk") and Their Implications for Imaging Agent Design
| "Unk" Modification | Potential Conjugation Chemistry | Expected Impact on Properties |
| Acetyl | N/A (blocks further N-terminal reaction) | Increased stability, neutral charge at N-terminus |
| Cysteine | Thiol-maleimide chemistry | Site-specific labeling with fluorophores or chelators |
| Azido-amino acid | Click chemistry (e.g., with alkyne-probes) | Highly efficient and specific labeling |
| D-Gluconyl | Esterification or other hydroxyl reactions | Increased hydrophilicity, potential for altered biodistribution |
Applications in Protein Engineering and Expression Systems
In the realm of protein engineering and expression systems, N-terminal modifications and specific peptide sequences can be utilized to enhance protein production, facilitate purification, or impart novel functionalities. The "this compound" peptide, or more specifically its encoding sequence, could be employed as an N-terminal fusion tag in recombinant protein production.
The rationale for using such a peptide tag can be multifaceted:
Enhanced Expression: Certain N-terminal sequences can improve the translational efficiency and stability of the nascent polypeptide chain in host expression systems like E. coli.
Solubility Enhancement: A hydrophilic tag, such as one containing a gluconyl moiety, can help to prevent the aggregation of the expressed protein, leading to higher yields of soluble protein.
Purification Handle: The lysine (B10760008) residue in the peptide sequence contains a primary amine in its side chain, which could be utilized for chemical cross-linking to a purification resin.
Controlled Cleavage: The peptide tag could be designed to include a specific protease cleavage site, allowing for its removal from the target protein after purification.
The effectiveness of the "this compound" sequence as a protein engineering tool would depend on the interplay between the "Unk" group and the rest of the peptide in the context of a specific host system and target protein.
Table 2: Potential Applications of the Peptide Sequence in Protein Engineering
| Application | Role of "this compound" Sequence | Key Considerations |
| Recombinant Protein Expression | N-terminal fusion tag to potentially enhance translation and solubility. | The nature of "Unk" can influence expression levels and solubility. Compatibility with the host expression system. |
| Protein Purification | The lysine side chain can serve as a point of attachment for purification matrices. | Specificity of the attachment chemistry. Potential need for a cleavage site to remove the tag. |
| Protein Stabilization | The N-terminal modification can protect the fusion protein from degradation by aminopeptidases. | The stability imparted by the "Unk" group and the peptide sequence. |
Deciphering the Academic Significance of C Terminal N Ethylamide Nhet on Peptide Functionality
Enhancement of Protease Resistance and Metabolic Stability
A primary obstacle in the development of peptide therapeutics is their susceptibility to rapid degradation by proteases in the body. The C-terminal N-ethylamide modification provides a robust solution to this challenge.
Protection Against Carboxypeptidase-Mediated Hydrolysis
Peptides with a free C-terminal carboxyl group are vulnerable to enzymatic cleavage by carboxypeptidases, which sequentially remove amino acid residues from the C-terminus. This degradation significantly shortens the peptide's in vivo half-life and diminishes its therapeutic efficacy. The substitution of the terminal carboxyl group with an N-ethylamide moiety effectively blocks this degradation pathway. biosynth.comnih.gov The amide bond of the NHEt group is not recognized as a substrate by most carboxypeptidases, rendering the peptide resistant to this form of proteolysis. biosynth.com This enhanced stability was demonstrated in the development of gonadotropin-releasing hormone (GnRH) analogs, where replacing a C-terminal glycinamide (B1583983) with an N-ethylamide, as seen in Buserelin, contributed to a much longer biological half-life compared to the natural hormone. nih.gov This protection against exopeptidases is a critical factor in prolonging the systemic circulation time of therapeutic peptides. nih.govresearchgate.net
Comparative Analysis of Stability with Other C-terminal Modifications
The N-ethylamide modification offers distinct advantages in stability when compared to other common C-terminal alterations. While simple C-terminal amidation (CONH₂) also provides protection against carboxypeptidases, the addition of the ethyl group in NHEt can confer even greater stability and introduce other favorable properties. nih.govnih.govlifetein.com
Studies on immunogenic peptides like MART-1(27-35) have shown that while standard amidation markedly prolongs stability in human plasma compared to the free acid form, further modifications can continue to enhance this effect. nih.gov For instance, N-alkyl amides, including N-ethylamide, are generally more resistant to enzymatic degradation than their primary amide counterparts. biosynth.comnih.gov This increased resistance is not limited to exopeptidases; in some cases, terminal modifications can also improve stability against endopeptidases, which cleave peptides internally. nih.gov
Compared to C-terminal esters, N-ethylamides are significantly more stable. Esters are susceptible to rapid hydrolysis by endogenous esterase enzymes, a property sometimes exploited for pro-drug design but generally undesirable for a stable therapeutic agent. biosynth.comresearchgate.net The table below summarizes the relative stability imparted by different C-terminal modifications.
| C-Terminal Modification | Relative Stability to Proteolysis | Key Features |
| Free Carboxylic Acid (-COOH) | Low | Susceptible to carboxypeptidases. |
| Ester (-COOR) | Low to Moderate | Susceptible to esterases; can be used for prodrugs. biosynth.comresearchgate.net |
| Amide (-CONH₂) | High | Resistant to carboxypeptidases; mimics native protein structure. nih.govlifetein.com |
| N-Ethylamide (-CONHCH₂CH₃) | Very High | Resistant to carboxypeptidases and other peptidases; increased lipophilicity. biosynth.comnih.gov |
| Polyethylene (B3416737) Glycol (PEG) | Very High | Provides significant steric hindrance against proteases. nih.gov |
Refinement of Biological Target Recognition and Binding Efficacy
The influence of the C-terminal N-ethylamide extends beyond stability to the direct interaction between the peptide and its biological target, often a receptor.
Increased Ligand-Receptor Affinity and Potency in Model Systems
The addition of an N-ethylamide group can significantly enhance a peptide's binding affinity and biological potency. biosynth.comcreative-peptides.com The replacement of the negatively charged carboxylate group with a neutral, more lipophilic amide can alter the electrostatic and hydrophobic interactions within the receptor's binding pocket. biosynth.comresearchgate.net This was notably observed in analogs of Gonadotropin-Releasing Hormone (GnRH). The superagonist analog, [D-Ser(t-Bu)⁶]des-Gly¹⁰-GnRH N-ethylamide (Buserelin), demonstrated a 20- to 30-fold higher binding affinity for the GnRH receptor compared to the native hormone. nih.gov This increased affinity correlated directly with its enhanced biological potency. nih.gov Similarly, N-ethylamide modifications have been used in the design of potent growth hormone-releasing factor (GRF) analogues, where the modification contributed to a tenfold increase in potency compared to the native peptide. nih.gov
The enhanced affinity is often attributed to the N-alkyl amide's ability to form favorable interactions within the binding site or to better mimic the conformation of the native peptide ligand. biosynth.com
Specificity Modulation Through N-Ethyl Amidation
Altering the C-terminus with an N-ethylamide can also modulate the peptide's binding specificity across different receptor subtypes. The subtle change in size, charge, and hydrophobicity introduced by the NHEt group can favor interaction with one receptor over another. For example, in the development of opioid receptor ligands, it was found that the δ-opioid receptor (δOR) active site is better addressed by a shorter ethyl amide derivative, whereas the κ-opioid receptor (κOR) preferred a longer propyl amide. researchgate.net This demonstrates that N-alkyl amidation can be a tool for fine-tuning receptor selectivity. The specificity of a peptide is crucial for maximizing therapeutic effects while minimizing off-target side effects. Careful selection of the C-terminal group can therefore be a critical step in designing highly selective therapeutic agents. creative-peptides.comresearchgate.net
The following table provides examples of how N-ethylamide modification has impacted peptide potency and affinity in specific model systems.
| Peptide / Analog | Modification | Effect on Potency / Affinity | Receptor/System |
| GnRH Analog (Buserelin) | C-Terminal N-Ethylamide | 20-30x higher binding affinity than native GnRH. nih.gov | Pituitary GnRH Receptor |
| hGRF(1-29) Analog | C-Terminal N-Ethylamide | ~10x more potent than hGRF(1-40)OH. nih.gov | GRF Receptor |
| Luteinizing Hormone Releasing Hormone | N-Ethyl or Methyl Amide | More potent in releasing luteinizing hormone. biosynth.com | LHRH Receptor |
| GLP-2 Analog | N-Ethylamide | Used to optimize receptor binding affinity. patsnap.com | GLP-2 Receptor |
Regulation of Peptide Lipophilicity and Membrane Interactions
The physicochemical properties of a peptide, particularly its lipophilicity (hydrophobicity), are critical determinants of its absorption, distribution, and ability to interact with or cross cell membranes. The C-terminal N-ethylamide modification directly influences this property. biosynth.comresearchgate.net
Furthermore, enhanced lipophilicity can improve a peptide's ability to cross biological barriers. The reduced hydrogen bonding capacity of N-alkyl amides, compared to primary amides, may facilitate easier penetration of membranes, improving pharmacokinetic properties and making them more suitable for therapeutic applications. biosynth.com This characteristic is particularly valuable for developing peptides that need to reach intracellular targets or cross the blood-brain barrier. However, the relationship between lipophilicity and membrane permeability is complex, and excessive hydrophobicity can sometimes lead to poor solubility or non-specific binding. researchgate.netnih.gov Therefore, the N-ethylamide group represents a balanced modification that can favorably shift a peptide's properties towards improved membrane interaction without the drawbacks of larger, more hydrophobic moieties.
Enhanced Membrane Penetration and Cell Permeability in In Vitro Models
The mechanism behind this enhanced permeability is linked to the peptide's increased lipophilicity and reduced hydrogen bonding capacity. biosynth.com Cell-penetrating peptides (CPPs), which are vectors for transporting molecules into cells, often rely on interactions with the cell membrane. goettingen-research-online.deuni-koeln.de The modification with N-ethylamide can augment these interactions, leading to more efficient translocation across the lipid bilayer. biosynth.combiorxiv.org This has been observed to be particularly effective for cationic peptides, which interact electrostatically with the negatively charged components of the cell membrane. uni-koeln.de
Influence on Hydrophobicity/Hydrophilicity Balance
The balance between a peptide's hydrophobic and hydrophilic properties is a critical determinant of its structure, function, and bioavailability. isnff-jfb.com The conversion of the C-terminal carboxyl group to an N-ethylamide group significantly shifts this balance towards increased hydrophobicity. biosynth.comnih.gov This is because the negatively charged carboxylate is replaced by a neutral, more lipid-soluble amide group. biosynth.comnih.gov
This increased hydrophobicity can influence how the peptide interacts with its environment. For instance, in an aqueous medium, the hydrophobic regions of the peptide may fold inwards to minimize contact with water, affecting its three-dimensional conformation. peptide2.com This alteration in the hydrophobicity/hydrophilicity balance is a key factor in the enhanced membrane permeability discussed earlier, as a more hydrophobic character facilitates partitioning into the lipidic environment of the cell membrane. escholarship.org
| Property | Effect of C-terminal N-Ethylamide Modification | Reference |
| Overall Charge | Reduction of negative charge | lifetein.com |
| Hydrophobicity | Increased | biosynth.comnih.gov |
| Membrane Permeability | Enhanced | biosynth.comuni-koeln.de |
Alterations in Physicochemical Parameters Affecting Biological Distribution
The biological distribution of a peptide is intimately linked to its physicochemical properties. The introduction of a C-terminal N-ethylamide group modifies several of these parameters, thereby influencing how the peptide behaves in experimental biological systems.
Impact on Isoelectric Point and Hydrogen Bonding Capabilities
Furthermore, the conversion of a carboxylic acid to an N-ethylamide alters the hydrogen bonding potential of the C-terminus. biosynth.com While the carboxyl group can act as a hydrogen bond acceptor, the N-ethylamide group has a reduced hydrogen bonding ability. biosynth.com This change can affect the peptide's secondary structure and its interactions with receptors or other molecules. nih.govnih.gov
Implications for Peptide Partitioning in Experimental Systems
In aqueous two-phase systems used for protein and peptide purification, the partitioning behavior is influenced by factors like hydrophobicity and charge. diva-portal.org Studies have shown that hydrophobic residues like tryptophan can direct peptides to the more non-polar phase of such systems. nih.gov Similarly, the increased hydrophobicity from N-ethylamidation would favor partitioning away from the aqueous phase. This property is not only relevant for purification but also for predicting how a peptide will distribute itself in a biological system, for example, between the bloodstream and tissues.
| Parameter | Change upon N-Ethylamidation | Consequence | Reference |
| Isoelectric Point (pI) | Increases | Alters electrophoretic mobility and solubility at different pH values. | researchgate.net |
| Hydrogen Bonding | Reduced at C-terminus | Affects peptide conformation and intermolecular interactions. | biosynth.com |
| Partition Coefficient | Increased towards lipid phase | Favors distribution into membranes and non-polar environments. | escholarship.orgnih.gov |
Strategic Role in Peptide Design for Targeted Research Delivery
The deliberate modification of peptides with N-ethylamide groups is a strategic tool in the design of reagents for targeted research applications. By fine-tuning the physicochemical properties of a peptide, researchers can optimize its performance in specific experimental contexts.
Exploration of N-Ethyl Amides in Peptide-Based Research Reagents
The use of N-ethyl amides in peptide-based research reagents is driven by the need to create more stable, potent, and cell-permeable molecules. biosynth.comresearchgate.net For instance, in the development of peptide-based enzyme inhibitors or receptor ligands for in vitro studies, ensuring that the peptide can reach its target within the cell is paramount. The enhanced membrane permeability of N-ethylamide-modified peptides makes them valuable tools for such applications. biosynth.combiorxiv.org
Moreover, the increased stability of these modified peptides against enzymatic degradation by carboxypeptidases is a significant advantage. biosynth.com This prolongs their functional lifetime in cell culture and other biological assays. The synthesis of peptide N-alkyl amides has been a subject of considerable research, with various methods developed for their efficient production for research purposes. researchgate.netgoogle.com The ability to create libraries of peptides with different C-terminal modifications allows for the systematic exploration of structure-activity relationships, aiding in the design of highly specific and effective research reagents. nih.gov
General Principles for Improving Pharmacokinetic Properties of Research Peptides
The therapeutic application of peptides is often hindered by their poor pharmacokinetic profiles, characterized by low metabolic stability and rapid clearance from the body. rsc.orgmdpi.com To overcome these limitations, several chemical modification strategies have been developed. These modifications aim to enhance stability against enzymatic degradation, improve circulation half-life, and increase bioavailability.
One of the most effective strategies is the modification of the peptide's C-terminus. The native C-terminal carboxylic acid is a primary target for carboxypeptidases, enzymes that cleave the terminal amino acid and initiate the degradation of the peptide. biosynth.comnih.gov By modifying this terminus, for instance by converting it to an N-ethylamide (NHEt), the peptide's susceptibility to this enzymatic action is significantly reduced. biosynth.comnih.gov
The replacement of the C-terminal carboxyl group with an NHEt group offers several advantages:
Increased Stability: The amide bond of the NHEt group is more resistant to enzymatic cleavage by carboxypeptidases compared to the natural carboxylic acid terminus. biosynth.comcreative-peptides.com This modification helps to prolong the peptide's presence in the bloodstream.
Enhanced Receptor Affinity: The neutral charge of the amide, in contrast to the negatively charged carboxylate at physiological pH, can lead to more favorable interactions with target receptors. biosynth.comnih.gov This can result in increased potency and efficacy. For example, N-ethyl and N-methyl amide derivatives of Luteinizing Hormone-Releasing Hormone (LH-RH) analogs are four to five times more potent than their primary amide counterparts. nih.gov
Improved Membrane Permeability: The increased lipophilicity and reduced hydrogen bonding potential of the NHEt group can facilitate the peptide's ability to cross biological membranes. biosynth.comnih.gov
Beyond C-terminal modifications, a variety of other techniques are employed to improve the pharmacokinetic properties of research peptides. These strategies can be broadly categorized as follows:
| Strategy | Description | Examples |
| Amino Acid Substitution | Replacing natural L-amino acids with non-natural amino acids, such as D-amino acids or N-methylated amino acids, can confer resistance to proteolysis. nih.govresearchgate.net | Icatibant, Lanreotide, Histrelin tandfonline.com |
| Cyclization | Creating a cyclic structure, either head-to-tail or through side-chain linkages, can protect the peptide from exopeptidases and endopeptidases. researchgate.nettandfonline.com | Cyclosporine, Pasireotide researchgate.net |
| PEGylation | The conjugation of polyethylene glycol (PEG) chains to the peptide increases its hydrodynamic size, which can reduce renal clearance and shield it from enzymatic degradation. tandfonline.commdpi.com | |
| Lipidation | Attaching a lipid moiety to the peptide can promote binding to serum albumin, thereby extending its circulation half-life. mdpi.cominnovationsfonden.dk | |
| Formulation Strategies | The use of advanced delivery systems, such as co-formulation with protease inhibitors or encapsulation in nanoparticles, can protect the peptide from degradation in the gastrointestinal tract and enhance absorption. tandfonline.com |
The selection of a specific modification strategy depends on the peptide's sequence, its intended target, and the desired therapeutic outcome. Often, a combination of these approaches is necessary to achieve optimal pharmacokinetic and pharmacodynamic properties. The blockbuster cancer therapeutic, leuprolide, is a notable example that features a C-terminal N-ethylamide. researchgate.net
The following table summarizes the impact of various modifications on key pharmacokinetic parameters, illustrated with data from known peptide therapeutics.
| Peptide | Modification | Half-life | Receptor Affinity | Reference |
| Somatostatin (B550006) | Native Peptide | ~1-2 minutes | High | mdpi.com |
| Octreotide | D-amino acid substitution, C-terminal alcohol | ~90 minutes | High | mdpi.com |
| Pasireotide | Cyclization, D-amino acid | ~12 hours | High | researchgate.net |
| Liraglutide | Lipidation, amino acid substitution | ~13 hours | High | innovationsfonden.dk |
| Semaglutide | Lipidation, amino acid substitution | ~7 days | High | innovationsfonden.dk |
This table is for illustrative purposes and the values are approximate.
Structure Activity Relationship Studies of the Val Leu Gly Lys Core Sequence
Contribution of Valine and Leucine (B10760876) Residues to Hydrophobic Core Interactions
Valine and leucine are branched-chain aliphatic amino acids characterized by their nonpolar, hydrophobic side chains. nih.govfrontiersin.org In aqueous environments, these residues tend to be sequestered in the interior of proteins, forming a hydrophobic core that is shielded from the solvent. nih.gov This clustering is a primary driving force in protein folding and stability. The hydrophobic interactions established by valine and leucine, though individually weak van der Waals forces, are collectively significant in dictating the three-dimensional structure of a peptide. nih.gov
Role in Peptide Folding and Helical Stability
The hydrophobic nature of valine and leucine is critical for the correct folding and stabilization of secondary structures, particularly α-helices. researchgate.net In leucine zipper motifs, for instance, leucine residues are frequently found at specific positions within a repeating heptad sequence, where their hydrophobic side chains pack together to form a stable coiled-coil structure. bakerlab.org The substitution of these residues can have a significant impact on the stability of the folded state.
Studies on model peptides and proteins have quantified the energetic contribution of these residues to stability. For example, mutations that replace larger hydrophobic residues with smaller ones like valine or leucine can destabilize a protein's structure by creating packing defects and reducing van der Waals interactions. The substitution of a phenylalanine residue (volume of 140 ų) with leucine (115 ų) or valine (100 ų) in the hydrophobic core of an SH3 domain resulted in a decrease in thermodynamic stability.
Conversely, increasing the hydrophobicity of core residues can enhance stability and folding rates. A study on protein L demonstrated that a triple mutant with additional carbon atoms in the core residues of its α-helix folded significantly faster, highlighting the role of hydrophobic interactions in stabilizing the folding transition state. bakerlab.org The stability of coiled coils is also sensitive to the identity of the hydrophobic residue, with isoleucine (an isomer of leucine) providing a slightly better packing and increased stability compared to valine in some contexts. researchgate.net
| Protein | Mutation | Change in Side-Chain Volume (ų) | Change in Thermodynamic Stability (ΔΔG, kcal/mol) | Reference |
|---|---|---|---|---|
| Fyn SH3 Domain | Phe20 -> Leu | -25 | -1.11 | |
| Fyn SH3 Domain | Phe20 -> Val | -40 | -1.88 | |
| Model Coiled Coil | Ile -> Val | - | -0.45 to -0.88 | nih.gov |
Influence on Protein-Protein Interface Formation
The hydrophobic side chains of valine and leucine are frequently involved in forming the contact surfaces in protein-protein interactions. These residues contribute to the binding affinity by displacing water molecules from the interface, an entropically favorable process. The size, shape, and hydrophobicity of these residues are critical for creating complementary surfaces that mediate specific binding.
Computational and experimental studies have shown that mutations at protein-protein interfaces can significantly alter binding affinities. A structure-based protocol for identifying affinity-enhancing mutations often targets the substitution of polar amino acids with non-polar ones like leucine or valine at the interface. nih.gov For example, in an engineered protein-protein interface between E6AP and Ubc12, several hydrophobic residues, including leucine and valine, were identified as critical for high-affinity binding. pnas.org The mutation of a glutamic acid residue to a leucine (E116L) was predicted to make the desolvation energy for complex formation more favorable by -1.6 kcal/mol. nih.gov
| Complex | Mutation | Predicted Change in Binding Energy (ΔΔG, kcal/mol) | Experimental Binding Affinity (Kd) | Reference |
|---|---|---|---|---|
| Gαi1-GoLoco | E116L | -1.6 (favorable) | Not specified | nih.gov |
| E6AP-UbcH7 | Multiple hydrophobic mutations | Not specified | Improved from 189 μM to <100 nM | pnas.org |
Functional Role of Glycine (B1666218) in Peptide Conformational Flexibility
Glycine is unique among the 20 common amino acids as it lacks a side chain, having only a single hydrogen atom as its R-group. This minimal steric hindrance grants the polypeptide backbone a high degree of conformational flexibility around the glycine residue.
Glycine as a "Hinge" Residue in Peptide Dynamics
The flexibility of glycine allows it to act as a "hinge" in a peptide chain, facilitating large-scale conformational changes such as the opening and closing of domains in proteins. nih.gov This dynamic capability is crucial for the function of many proteins, including enzymes and receptors, where movement is required for substrate binding or signal transduction. The insertion of a glycine residue into a putative hinge region between two α-helices in ribonuclease H was shown to be an important adaptation for adjusting conformational changes necessary for activity at high temperatures. researchgate.net In transmembrane helices, glycine residues can also contribute to flexibility, although proline introduces a more pronounced and anisotropic kink. rsc.org
Impact on Ligand-Receptor Fit and Inducibility
The conformational flexibility endowed by glycine can significantly influence how a peptide or protein interacts with its binding partners. This flexibility can be a key determinant in the "induced fit" model of ligand-receptor binding, where the protein undergoes a conformational change to accommodate the ligand. researchgate.net The presence of glycine in a binding loop can allow for a wider range of conformations, potentially enabling the receptor to bind to a broader array of ligands or to adapt its shape for optimal interaction with a specific ligand.
For instance, in the L-arabinose-binding protein, the substitution of a proline with a glycine in the hinge region was intended to increase flexibility. nih.gov Unexpectedly, this led to a more than 20-fold increase in affinity for D-galactose, while the affinity for L-arabinose remained unchanged. nih.gov This suggests that the increased flexibility allowed the hinge to adopt a more rigid and stable conformation upon binding galactose, thereby altering the receptor's specificity. nih.gov In studies of ligands with oligoglycine chains binding to carbonic anhydrase II, the glycine chain was found to increase the mobility of the protein in a length-dependent manner, highlighting the need to consider ligand-induced protein dynamics. plos.org The interaction of glycine with its receptor can also induce conformational changes in the receptor's binding site, a process that is fundamental to signal transduction. researchgate.netnih.gov
Lysine (B10760008) as a Key Residue for Electrostatic Interactions and Charge Distribution
Lysine is a basic amino acid with a long, flexible side chain terminating in a primary amino group. At physiological pH, this amino group is protonated, carrying a positive charge. plos.org This positive charge makes lysine a key player in electrostatic interactions, which are fundamental to many biological processes.
The positively charged side chain of lysine allows it to form strong ionic bonds, or salt bridges, with negatively charged residues such as aspartate and glutamate (B1630785). pnas.org These interactions are crucial for stabilizing protein structure and for mediating protein-protein and protein-nucleic acid interactions. The distribution of lysine and other charged residues on a protein's surface creates an electrostatic potential that guides interactions with other molecules. ucsb.edu For example, positively charged patches on a protein surface, often formed by a cluster of lysine and arginine residues, are frequently involved in binding to negatively charged molecules like DNA or acidic domains of other proteins. ucsb.edu
Contribution to Net Positive Charge and Interaction with Anionic Surfaces
The presence of a lysine (Lys) residue imbues the Val-Leu-Gly-Lys sequence with a net positive charge at physiological pH. This cationic nature is a primary determinant of its interaction with negatively charged biological surfaces.
The side chain of lysine contains a primary amine that becomes protonated under physiological conditions, conferring a +1 charge. researchgate.netmdpi.com This positive charge facilitates an initial, long-range electrostatic attraction to anionic surfaces, such as the phospholipid bilayers of cell membranes, which are often rich in negatively charged components like phosphatidylserine (B164497) or glycosaminoglycans. mdpi.comnih.govresearchgate.net This electrostatic interaction is a critical first step for many bioactive peptides, enabling them to accumulate at the cell surface before subsequent events, such as membrane translocation or receptor binding, can occur. nih.gov
While both lysine and arginine are basic amino acids that contribute a positive charge, the nature of their interactions differs. The guanidinium (B1211019) group of arginine can form more stable, bidentate hydrogen bonds with phosphate (B84403) and sulfate (B86663) anions on cell surfaces compared to lysine's primary amine. mdpi.comresearchgate.net However, the positive charge from lysine is still a potent driver of affinity for anionic membranes. researchgate.netnjit.edu Following this initial electrostatic tethering mediated by lysine, the hydrophobic residues—valine (Val) and leucine (Leu)—play a crucial role in anchoring the peptide into the nonpolar, hydrophobic core of the lipid bilayer. nih.govmdpi.com
| Feature | Lysine (Lys) | Arginine (Arg) | Reference |
|---|---|---|---|
| Charged Group | Primary Amine (-NH3+) | Guanidinium Group | mdpi.com |
| Interaction Strength | Forms strong electrostatic interactions. | Forms stronger, bidentate hydrogen bonds with anions like phosphate and sulfate. | mdpi.comresearchgate.net |
| Role in Membrane Binding | Crucial for initial electrostatic attraction to anionic surfaces. | Considered more efficient in facilitating cellular uptake due to stronger binding capabilities. | mdpi.comresearchgate.net |
Role in Receptor Binding and Recognition Motifs
The specific sequence of amino acids in a peptide creates a unique three-dimensional shape and distribution of chemical functionalities that allow it to be recognized by and bind to specific biological receptors. The Val-Leu-Gly-Lys sequence can be a part of such a recognition motif.
The lysine residue, with its positive charge and specific length, can be a key component of a pharmacophore, forming critical salt bridges or hydrogen bonds within a receptor's binding pocket. plos.org For instance, the presence of a lysine residue, particularly near the C-terminus, has been linked to the inhibitory activity of certain peptides targeting the Angiotensin-Converting Enzyme (ACE). plos.org
Furthermore, sequences containing similar motifs are found in various biologically active peptides. A study of the elongation factor Tu (EF-Tu) identified the sequence Val-Asp-His-Gly-Lys-Thr-Thr-Leu as forming a binding pocket, underscoring the importance of lysine and its neighboring residues in specific molecular recognition. nih.gov In the context of neuropeptide receptors, sequences such as Met-Ala-Val-Lys-Lys-Tyr-Leu are involved in binding to Vasoactive Intestinal Peptide (VIP) and Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) receptors. nih.gov The glycine residue provides conformational flexibility, allowing the peptide backbone to adopt the necessary conformation for optimal receptor fit. The hydrophobic valine and leucine residues can contribute to binding affinity through hydrophobic interactions with nonpolar pockets in the receptor.
| Peptide/Protein | Relevant Sequence Motif | Target/Function | Reference |
|---|---|---|---|
| ACE-Inhibitory Peptides | Lys-Val-Pro-Pro-Lys-Ala | Inhibition of Angiotensin-Converting Enzyme (ACE) | plos.org |
| Elongation Factor Tu (EF-Tu) | Val-Asp-His-Gly-Lys-Thr-Thr-Leu | GDP Binding Domain | nih.gov |
| PACAP-27 | Met-Ala-Val-Lys-Lys-Tyr-Leu-Ala-Ala-Val-Leu | Binds to PAC1, VPAC1, and VPAC2 receptors | nih.gov |
| Phosphorylase b | Lys-Gln-Ile-Ser-Val-Arg | Substrate sequence for phosphorylase kinase | nih.gov |
Investigating the Positional Significance of Amino Acids within the Sequence
Site-Directed Mutagenesis Studies on Val, Leu, Gly, and Lys
Site-directed mutagenesis, where individual amino acids are systematically replaced, is a powerful tool for elucidating the contribution of each residue to peptide function.
Studies on various peptides have shown that:
Lysine (Lys): While critical, the lysine residue can sometimes be replaced by other specific amino acids without a complete loss of function, indicating some level of structural tolerance in certain contexts. nih.gov However, in highly specific binding motifs like that of EF-Tu, mutations in or near the lysine-containing region can completely abolish biological activity. nih.gov
Valine (Val) and Leucine (Leu): These hydrophobic residues are often essential for activity. In one study, replacing either valine or leucine with the smaller hydrophobic amino acid alanine (B10760859) resulted in a significant loss of enzymatic activity, demonstrating the importance of the size and structure of these side chains. nih.gov The presence of valine or leucine, particularly at the N-terminus of antioxidant peptides, is considered a key characteristic for their activity. mdpi.com
Glycine (Gly): The glycine residue provides unique conformational flexibility to the peptide backbone due to its lack of a side chain. Replacing glycine with a more sterically hindered amino acid, such as alanine, can restrict this flexibility, potentially preventing the peptide from adopting its bioactive conformation. Conversely, introducing glycine can sometimes disrupt required secondary structures like α-helices.
| Original Residue | Substitution | Observed Effect in Model System | Reference |
|---|---|---|---|
| Valine (in Val-Leu) | Alanine | Pronounced loss of activity (liver transglutaminase substrate) | nih.gov |
| Leucine (in Val-Leu) | Alanine | Pronounced loss of activity (liver transglutaminase substrate) | nih.gov |
| Lysine | Other residues | Catalytic activity could be retained in some cases (transglutaminase substrate) | nih.gov |
| Valine (in EF-Tu) | Glycine | Activity largely retained | nih.gov |
Impact of Sequence Order on Peptide Functionality and Conformation
The primary structure, or the linear order of amino acids, dictates the higher-order folding and ultimate function of a peptide. Even a simple reordering of the Val-Leu-Gly-Lys sequence would be expected to have a profound impact.
The functionality of a peptide is highly sensitive to its sequence. A compelling example comes from a study on a model peptide containing a Val-Leu sequence, where merely reversing the order to Leu-Val led to a complete loss of its function as a substrate for the enzyme factor XIIIa. nih.gov This highlights that for some biological interactions, the precise N-to-C directionality of a sequence is non-negotiable.
The sequence order directly controls the peptide's conformation. The relative positioning of the cationic lysine and the hydrophobic valine and leucine residues defines the peptide's amphipathicity—its ability to have both hydrophilic and hydrophobic faces. This property is crucial for interactions with cell membranes. Swapping the order of amino acids would change the topography of the peptide, altering how it presents its charged and hydrophobic regions to a membrane surface or a receptor binding site. nih.gov Such a change could disrupt the formation of stable secondary structures, like α-helices or β-sheets, which are often required for biological activity. unc.edumsu.edu
| Sequence Feature | Impact of Alteration | Functional Consequence | Reference |
|---|---|---|---|
| Order of Hydrophobic Residues | Reversing Val-Leu to Leu-Val in a model peptide. | Loss of substrate activity for factor XIIIa. | nih.gov |
| Relative Position of Charged and Hydrophobic Residues | Swapping positions of cationic and hydrophobic amino acids. | Alters amphipathic structure, affecting membrane binding and permeation kinetics. | nih.gov |
| Overall Sequence | Any change in the amino acid order. | Alters the peptide's secondary and tertiary conformation, likely affecting receptor recognition and function. | mdpi.comunc.edu |
Mechanistic Insights into the Biological and Biochemical Interactions of Unk Val Leu Gly Lys Nhet
Characterization of Enzyme-Peptide Interactions
The susceptibility of a peptide to enzymatic action is fundamentally governed by its primary sequence, which dictates its recognition and binding within the active site of a protease. The Unk-Val-Leu-Gly-Lys-NHEt sequence contains several potential cleavage sites for various classes of proteases.
The specificity of proteases is determined by the amino acid preferences at positions flanking the scissile bond, denoted as P and P' sites. embopress.org
Matrix Metalloproteinases (MMPs): This family of zinc-dependent endopeptidases plays a crucial role in the remodeling of the extracellular matrix. Their substrate specificity can be broad, with certain MMPs showing a preference for specific sequences. For instance, many MMPs recognize and cleave peptide bonds where hydrophobic residues are present. tandfonline.com The Gly-Leu bond within the this compound sequence represents a potential cleavage site for certain MMPs, such as MMP-2, MMP-7, MMP-9, and MMP-13. tandfonline.com The efficiency of cleavage would be influenced by the nature of the "Unk" residue at the P3 position and the Lys residue at the P2' position. A fluorogenic substrate containing the Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 sequence demonstrated improved kinetic properties for hydrolysis by several MMPs, highlighting the importance of residues surrounding the cleavage site. researchgate.netnih.gov
Angiotensin-Converting Enzyme (ACE): ACE, a key regulator of blood pressure, is a dipeptidyl carboxypeptidase that cleaves dipeptides from the C-terminus of its substrates. nih.gov The primary function of ACE is the conversion of angiotensin I to the potent vasoconstrictor angiotensin II by removing the C-terminal His-Leu dipeptide. nih.gov Given that this compound has a C-terminal ethylamide instead of a free carboxyl group, it is unlikely to be a direct substrate for ACE in the classical sense. However, peptides with similar sequences have been investigated as ACE inhibitors. plos.orgnih.gov The interaction would depend on the peptide's ability to bind to the active site of ACE.
The table below summarizes the potential protease susceptibility based on known cleavage motifs.
| Protease Family | Potential Cleavage Site | Key Residues for Recognition | Supporting Evidence |
| Matrix Metalloproteinases (MMPs) | Gly-Leu | P1' Leucine (B10760876) is often favored. The residues at P2 and P3 also contribute to binding. | General MMP substrates often contain hydrophobic residues around the scissile bond. tandfonline.comnih.govnih.gov |
| Cathepsins | Val-Leu, Leu-Gly | Cysteine proteases like cathepsins often show a preference for hydrophobic residues at the P2 position. frontiersin.org | Studies on cathepsin L show a preference for Leu in the P2 position. frontiersin.org |
This table is illustrative and based on the general substrate specificities of the mentioned protease families. The actual cleavage would need to be empirically determined.
Peptide analogues of this compound can be designed to act as inhibitors of specific proteases. The mechanism of inhibition can be competitive, where the analogue binds to the active site and prevents substrate binding, or non-competitive. mdpi.com The design of such inhibitors often involves modifications to the peptide backbone or side chains to increase affinity and stability.
For instance, introducing non-natural amino acids or modifying the peptide bond can render the analogue resistant to cleavage while maintaining its ability to bind to the enzyme's active site. The introduction of a hydroxamate group at the C-terminus is a common strategy for creating potent MMP inhibitors, as the hydroxamate group chelates the active site zinc ion. mdpi.com An analogue of Unk-Val-Leu-Gly-Lys with a C-terminal hydroxamate instead of the ethylamide could potentially act as a competitive inhibitor of MMPs.
Another strategy involves creating peptide analogues that mimic the transition state of the substrate during catalysis, leading to very tight binding to the enzyme. The inhibitory potency of peptide analogues is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). rsc.org
Substrate Specificity for Proteases (e.g., Matrix Metalloproteinases, ACE)
Elucidation of Ligand-Receptor Binding Events
The biological effects of many peptides are mediated through their interaction with specific cell surface receptors. The study of these binding events is crucial for understanding the peptide's mechanism of action.
To quantify the interaction between this compound and a putative receptor, various binding assays can be employed. nih.gov These assays are essential for determining key binding parameters such as the dissociation constant (Kd), which reflects the affinity of the ligand for the receptor, the inhibition constant (Ki), and the maximum number of binding sites (Bmax). giffordbioscience.com
Radioligand Binding Assays: This classic technique involves using a radiolabeled version of the peptide (e.g., tritiated or iodinated) to measure its binding to cells or membranes expressing the target receptor. revvity.com By competing the binding of the radioligand with increasing concentrations of the unlabeled peptide, a competition curve can be generated to determine the Ki value.
Fluorescence-Based Assays: Non-radioactive methods, such as those based on fluorescence polarization (FP) or fluorescence resonance energy transfer (FRET), offer safer and often higher-throughput alternatives. nih.gov In an FP assay, a fluorescently labeled version of the peptide is used. The binding of the peptide to its receptor results in a slower rotation and an increase in the polarization of the emitted light.
The table below illustrates the type of data obtained from such assays, using hypothetical values for demonstration.
| Assay Type | Parameter Measured | Hypothetical Value | Interpretation |
| Radioligand Competition Assay | Ki | 50 nM | Indicates a high affinity of the peptide for its receptor. |
| Saturation Binding Assay | Kd | 45 nM | The concentration at which 50% of the receptors are occupied. |
| Saturation Binding Assay | Bmax | 1200 fmol/mg protein | Represents the total number of receptors in the sample. |
These values are for illustrative purposes only and would need to be determined experimentally.
Identifying the specific amino acid residues involved in the interaction between this compound and its receptor is critical for understanding the molecular basis of its activity. This can be achieved through a combination of experimental and computational approaches.
Site-Directed Mutagenesis: By systematically mutating amino acids in both the peptide and the receptor and then assessing the impact on binding affinity, the key residues that form the binding interface can be identified. nih.govnih.gov For example, replacing the positively charged Lysine (B10760008) in the peptide with a neutral or negatively charged amino acid would likely disrupt electrostatic interactions with a complementary negatively charged residue in the receptor. Similarly, mutating the hydrophobic residues Valine and Leucine could disrupt hydrophobic interactions within the binding pocket. nih.gov
Computational Docking and Molecular Dynamics Simulations: In silico methods can be used to model the interaction between the peptide and its receptor. plos.org Docking simulations can predict the most likely binding pose of the peptide in the receptor's binding site, while molecular dynamics simulations can provide insights into the stability and dynamics of the peptide-receptor complex over time. oup.com These models can highlight potential hydrogen bonds, salt bridges, and hydrophobic interactions.
Quantitative Binding Assays in Cell-Based or Recombinant Receptor Systems
Investigation of Peptide-Membrane Interactions and Permeation Processes
The ability of a peptide to cross cell membranes is a critical determinant of its bioavailability and intracellular activity. The physicochemical properties of this compound, particularly the presence of both hydrophobic (Val, Leu) and cationic (Lys) residues, suggest a potential for interaction with the lipid bilayer of cell membranes. mdpi.com
The interaction of peptides with membranes can range from surface adsorption to insertion into the lipid core and, in some cases, translocation across the membrane. nus.edu.sg The initial interaction is often driven by electrostatic attraction between the cationic lysine residue and the negatively charged components of bacterial or certain mammalian cell membranes. nih.gov Following this initial binding, the hydrophobic residues can insert into the nonpolar core of the membrane.
The permeability of peptides across membranes can be assessed using various in vitro models, such as the Parallel Artificial Membrane Permeability Assay (PAMPA). researchgate.net This assay measures the passive diffusion of a compound across an artificial lipid membrane. The ability of a peptide to form internal hydrogen bonds can be a critical factor in its passive membrane permeability. researchgate.net Molecular dynamics simulations can also be employed to study the process of peptide permeation at an atomic level, providing insights into the energy barriers and conformational changes involved. researchgate.netmdpi.com The presence of positively charged amino acids like lysine has been shown to be important for cell permeation. nih.gov
Role of Lipophilicity and Charge in Membrane Association
This balance between hydrophobicity and charge is a key determinant of how the peptide associates with membranes. nih.govarxiv.org A high degree of hydrophobicity can promote self-association and aggregation at the membrane surface. nih.gov The distribution of charges is also crucial; a balanced distribution can facilitate efficient antimicrobial activity by preventing excessive aggregation. nih.gov The ethylamide (NHEt) cap at the C-terminus neutralizes the negative charge of the terminal carboxyl group, which can increase the peptide's stability and its ability to interact with the membrane core. acs.org
Table 1: Potential Influence of "Unk" Residue on Physicochemical Properties and Membrane Association
| "Unk" Residue Type | Example | Effect on Lipophilicity | Effect on Net Charge (at pH 7.4) | Predicted Impact on Membrane Interaction |
|---|---|---|---|---|
| Nonpolar, Aliphatic | Leucine (Leu) | Increased | Unchanged (+1) | Enhanced hydrophobic interactions, deeper membrane penetration. nih.govacs.org |
| Aromatic | Phenylalanine (Phe) | Significantly Increased | Unchanged (+1) | Stronger association with the membrane interface. oup.com |
| Polar, Uncharged | Serine (Ser) | Decreased | Unchanged (+1) | Increased interaction with lipid headgroups. |
| Positively Charged | Arginine (Arg) | Decreased | Increased (+2) | Stronger initial electrostatic attraction to anionic membranes. nih.govnih.gov |
| Negatively Charged | Aspartic Acid (Asp) | Decreased | Neutralized (0) | Reduced electrostatic attraction to anionic membranes. nih.gov |
Mechanisms of Passive Diffusion versus Active Transport in Research Models
The translocation of this compound across cellular membranes can occur through passive diffusion or active transport mechanisms, with the predominant route depending on the peptide's characteristics and the specific cell type. nih.gov
Passive Diffusion: This energy-independent process is largely driven by the peptide's ability to navigate the hydrophobic core of the lipid bilayer. frontiersin.orgresearchgate.net Key factors influencing passive diffusion include the peptide's size, lipophilicity, and its capacity for "chameleonic" conformational changes. acs.orgmdpi.com Peptides with higher lipophilicity and smaller size generally exhibit greater passive permeability. mdpi.com The "Unk" residue significantly impacts this process. A lipophilic "Unk" would favor partitioning into the membrane, while a polar or charged "Unk" would hinder it. The ability of a peptide to form internal hydrogen bonds can shield its polar backbone, creating a more hydrophobic conformation that is conducive to traversing the membrane. acs.org
Active Transport: This energy-dependent process involves carrier proteins or receptors on the cell surface. nih.gov For peptides, the most relevant active transport systems are peptide transporters like PepT1 and PepT2, which primarily handle di- and tripeptides. mdpi.com Given that this compound is a pentapeptide, its direct transport by these systems is less likely, as they show a preference for smaller peptides. researchgate.netmdpi.com However, some larger peptides can be internalized via endocytosis or other specific receptor-mediated pathways. frontiersin.orgmdpi.com The "Unk" residue could potentially act as a recognition motif for a specific transporter or receptor, thereby facilitating active uptake.
In research models like Caco-2 cell monolayers, which are often used to study intestinal absorption, both passive and active transport can be dissected. nih.gov For instance, transport studies can be conducted at low temperatures or in the presence of metabolic inhibitors to suppress active transport, thereby isolating the passive diffusion component. nih.gov
Exploration of Downstream Signaling Pathways in In Vitro Cellular Models
Once internalized or upon binding to a surface receptor, this compound has the potential to modulate various intracellular signaling pathways. Peptides can act as agonists or antagonists of receptors or interfere with protein-protein interactions (PPIs) that are crucial for signal transduction. pnas.orgmdpi.com
Activation or Inhibition of Specific Intracellular Signaling Cascades
The interaction of this compound with cellular machinery can trigger or block specific signaling cascades. The exact pathway affected would depend on the cellular context and the specific molecular target of the peptide.
For example, if the peptide were to interact with a G-protein coupled receptor (GPCR), it could lead to the activation or inhibition of adenylyl cyclase, altering cyclic AMP (cAMP) levels, or activate phospholipase C (PLC), leading to changes in intracellular calcium and activation of protein kinase C (PKC). pnas.orgmdpi.com Many signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, can be influenced by such initial events. oup.comwikipedia.org
The MAPK/ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. wikipedia.org Peptides have been shown to modulate this pathway. mdpi.comoup.com For instance, some intracellular peptides can inhibit the c-Jun NH2-terminal kinase (JNK), a member of the MAPK family. nih.gov The ability of this compound to influence such pathways would be highly dependent on its specific binding partners, a feature heavily influenced by its complete amino acid sequence, including the "Unk" residue.
Other potential signaling pathways that can be modulated by bioactive peptides include:
PI3K/Akt/mTOR pathway: Involved in cell growth, survival, and metabolism. mdpi.com
NF-κB pathway: A key regulator of inflammatory responses. mdpi.com
Keap1-Nrf2/ARE pathway: The primary pathway regulating cellular antioxidant responses. mdpi.commdpi.com
Role in Protein-Protein Interaction Networks
A significant portion of cellular signaling relies on protein-protein interactions (PPIs), many of which are mediated by short peptide motifs. nih.govresearchgate.net Peptides like this compound can be designed or may naturally function to mimic these motifs, thereby disrupting or stabilizing specific PPIs. mdpi.comnih.gov
By binding to a specific domain on a target protein, the peptide could prevent that protein from interacting with its natural binding partner, effectively inhibiting a particular signaling event. nih.gov For example, peptides can be developed to inhibit the interaction between signaling proteins like those involving SH3 domains, which are common in signal transduction pathways. plos.org
The sequence Val-Leu-Pro-Lys has been studied in the context of its interaction with apoptotic proteins like XIAP, caspase-3, and caspase-7, suggesting that similar sequences could play a role in regulating apoptosis. researchgate.net The specific sequence of this compound, particularly the "Unk" residue, would define its binding specificity and its position within a complex protein-protein interaction network. tandfonline.com Computational methods like molecular docking are often used to predict how a peptide might interact with a target protein and to identify the key residues involved in the interaction. mdpi.complos.org
Table 2: Potential Signaling Pathways Modulated by Peptides and the Hypothetical Role of this compound
| Signaling Pathway | General Function | Potential Modulation by Peptides | Hypothetical Role of this compound |
|---|---|---|---|
| MAPK/ERK | Cell proliferation, differentiation, survival. wikipedia.org | Activation or inhibition of kinase activity. mdpi.comoup.com | Could potentially bind to a component like ERK or an upstream kinase, modulating its activity depending on the "Unk" residue's properties. |
| PI3K/Akt/mTOR | Cell growth, metabolism, survival. mdpi.com | Inhibition of kinase activity, disruption of pathway assembly. oup.com | May interfere with the binding of Akt to its substrates or regulators. |
| NF-κB | Inflammation, immunity. mdpi.com | Inhibition of NF-κB translocation to the nucleus. mdpi.com | Could potentially bind to IκB kinase (IKK) or other components, preventing NF-κB activation. |
| Apoptosis Pathways (e.g., Caspase) | Programmed cell death. | Inhibition or activation of caspases by mimicking protein interaction domains. researchgate.net | The Val-Leu-Gly-Lys core suggests a potential to interact with apoptotic proteins, which could be enhanced or altered by the "Unk" residue. researchgate.net |
Advanced Research Applications and Future Perspectives for Unk Val Leu Gly Lys Nhet Analogues
Development of Analytical Tools and Biosensors for Academic Research
The unique sequence of Unk-Val-Leu-Gly-Lys-NHEt can be strategically modified to create powerful analytical tools for academic research, particularly in the realms of enzyme activity measurement and biomolecule detection.
Fluorogenic Substrates and Probes for Enzyme Activity Measurements
Fluorogenic substrates are invaluable tools for the continuous and sensitive monitoring of enzyme kinetics. nih.govspringernature.com Analogs of this compound can be engineered to serve as specific substrates for various proteases. This is achieved by incorporating a fluorophore and a quencher group into the peptide sequence. In its intact form, the quencher suppresses the fluorescence of the fluorophore. Upon enzymatic cleavage at a specific recognition site within the peptide, the fluorophore is released from the quencher's proximity, resulting in a measurable increase in fluorescence. mdpi.com This "turn-on" fluorescence mechanism allows for real-time tracking of enzyme activity with high sensitivity. mdpi.com
The design of such probes involves careful selection of the fluorophore-quencher pair and the peptide sequence to ensure specificity for the target enzyme. nih.gov For instance, the peptide sequence can be tailored to be recognized and cleaved by specific classes of proteases, such as matrix metalloproteinases (MMPs) or caspases, which are implicated in numerous physiological and pathological processes. nih.govnih.gov The lysine (B10760008) residue in the this compound sequence provides a convenient site for the attachment of fluorophores or quenchers. nih.gov
| Feature | Description | Reference |
| Principle | Fluorescence Resonance Energy Transfer (FRET) or intramolecular fluorescence energy transfer (IFET). A fluorophore and a quencher are incorporated into the peptide. Cleavage separates them, leading to increased fluorescence. | nih.govspringernature.com |
| Customization | The peptide sequence can be modified to create specific substrates for different proteases. | mdpi.com |
| Sensitivity | Fluorogenic assays are highly sensitive, allowing for the detection of enzyme activity in the picomolar range. | nih.gov |
| Applications | Monitoring enzyme activity in real-time, high-throughput screening of enzyme inhibitors, and studying enzyme kinetics. | nih.govtandfonline.com |
Peptide-Based Affinity Reagents for Biomolecule Detection
Peptide-based affinity reagents offer a compelling alternative to traditional antibodies for the detection and purification of biomolecules. jpt.comfujifilm.com Analogs of this compound can be designed to bind with high affinity and specificity to target proteins or other biomolecules. bwise.kr These peptide affinity reagents can be immobilized on a solid support for affinity chromatography or labeled for detection in various assay formats. ptglab.comthermofisher.com
The advantages of using peptide-based reagents include their small size, which can minimize steric hindrance, and their ease of synthesis and modification. bwise.krbeilstein-journals.org The Val-Leu-Gly-Lys sequence can contribute to specific binding interactions, and the "Unk" (unknown) position can be systematically varied to optimize binding to a desired target. The terminal ethylamide (NHEt) modification can enhance peptide stability against enzymatic degradation.
| Reagent Type | Description | Advantages | Common Tags |
| Affinity Tags | Short peptide sequences attached to a target protein for purification and detection. | High specificity, enables one-step purification, can be used when no antibody is available. fujifilm.com | FLAG-tag, His-tag, Strep-tag. jpt.comthermofisher.com |
| Peptide Probes | Peptides designed to bind to a specific biomolecule, often labeled for detection. | Small size, good stability, easy to synthesize and modify. bwise.krbeilstein-journals.org | Biotin (B1667282), fluorescent dyes. nih.gov |
Design of Peptide Analogs for Fundamental Biological Process Studies
By systematically modifying the structure of this compound, researchers can create a library of peptide analogs to probe fundamental biological processes at the molecular level.
Probing Protein Folding and Stability Mechanisms
The study of peptide analogs provides valuable insights into the complex process of protein folding. arxiv.orgfrontiersin.org By introducing specific amino acid substitutions into the this compound sequence, researchers can investigate the contribution of individual residues to the stability and folding pathway of the peptide. nih.gov For example, introducing proline can induce turns, while substituting hydrophobic residues like valine and leucine (B10760876) can alter the hydrophobic interactions that drive folding. pnas.org
Circular dichroism (CD) spectroscopy is a powerful technique to assess the secondary structure of these peptide analogs, revealing whether they adopt α-helical, β-sheet, or random coil conformations. frontiersin.org These studies, often complemented by molecular dynamics simulations, help to elucidate the fundamental principles governing how a linear sequence of amino acids dictates a unique three-dimensional structure. nih.gov
Investigating Cellular Processes (e.g., gene expression, signal transduction)
Peptide analogs can be designed to act as specific inhibitors or modulators of protein-protein interactions that are crucial for cellular signaling pathways. fu-berlin.de For instance, an analog of this compound could be designed to mimic the binding site of a protein involved in a signal transduction cascade, thereby competitively inhibiting the natural interaction and allowing researchers to study the downstream consequences. endocrine.org
Furthermore, by attaching cell-penetrating peptide sequences, these analogs can be delivered into living cells to investigate their effects on intracellular processes like gene expression. nih.govsdbonline.org For example, a peptide could be designed to interfere with the binding of a transcription factor to its DNA recognition sequence, thereby modulating the expression of a specific gene. portlandpress.com The development of fluorescently labeled peptide probes also allows for the visualization of their localization and interactions within the cell. nih.govthermofisher.com
Computational Approaches in Peptide Engineering and Discovery
Computational methods are playing an increasingly vital role in the rational design and discovery of novel peptide analogs with desired properties. tandfonline.commdpi.comfrontiersin.org These in silico approaches can significantly accelerate the research process by predicting the structure, stability, and binding affinity of peptide analogs before they are synthesized and tested in the laboratory. researchgate.netnih.govmdpi.com
Molecular dynamics (MD) simulations can provide detailed insights into the conformational dynamics of this compound and its analogs in solution, helping to understand how changes in the sequence affect the peptide's structure and flexibility. nih.govacs.org Docking algorithms can predict how these peptides will bind to target proteins, guiding the design of analogs with enhanced affinity and specificity. mdpi.com
Machine learning and artificial intelligence are also emerging as powerful tools for peptide design. acs.orgbiorxiv.org By training on large datasets of known peptide sequences and their biological activities, these models can predict new peptide sequences with a high probability of having the desired function. mdpi.com This computational pre-screening reduces the number of candidates that need to be experimentally validated, saving time and resources. biorxiv.orgnih.gov
| Computational Method | Application in Peptide Engineering | Key Benefits |
| Molecular Dynamics (MD) Simulations | Predicting the 3D structure and conformational flexibility of peptide analogs. | Provides insights into structure-function relationships and the effects of mutations. nih.govnih.gov |
| Molecular Docking | Predicting the binding mode and affinity of a peptide to its target protein. | Guides the rational design of peptides with improved binding properties. mdpi.com |
| Machine Learning / AI | Discovering novel peptide sequences with desired biological activities from large datasets. | Accelerates the discovery process and reduces the need for extensive experimental screening. mdpi.combiorxiv.org |
In Silico Molecular Docking and Dynamics Simulations for Interaction Prediction
Computational methods are indispensable for predicting how peptide analogues of Ala-Val-Leu-Gly-Lys-NHEt will interact with biological targets at the molecular level. These techniques provide insights that guide the rational design of more potent and selective molecules.
Molecular docking is a primary computational tool used to predict the preferred binding orientation of a ligand when it forms a complex with a receptor, such as a protein or enzyme. In the context of Ala-Val-Leu-Gly-Lys-NHEt analogues, docking studies can elucidate key interactions between the peptide's residues and the target's active site. For instance, the positively charged lysine (Lys) residue is often critical for forming salt bridges with negatively charged amino acids like aspartate or glutamate (B1630785) in a binding pocket. The hydrophobic residues, valine (Val) and leucine (Leu), typically engage in van der Waals interactions within hydrophobic pockets of the target protein.
Following docking, molecular dynamics (MD) simulations are employed to study the stability and conformational changes of the peptide-protein complex over time. MD simulations provide a dynamic view of the molecular interactions, revealing the flexibility of the peptide and the target, and calculating the binding free energy, which is a more accurate predictor of binding affinity than docking scores alone. These simulations can track the movement of every atom in the system over nanoseconds or even microseconds, offering a detailed picture of the binding stability.
A hypothetical study on an Ala-Val-Leu-Gly-Lys-NHEt analogue targeting a serine protease might yield the results summarized in the table below.
| Analogue | Target Residue Interaction | Predicted Binding Affinity (kcal/mol) | Interaction Stability in MD (RMSD Å) |
| Ala-Val-Leu-Gly-Lys -NHEt | Asp189 (Salt Bridge) | -8.5 | 0.8 |
| Ala-Val -Leu-Gly-Lys-NHEt | Gly216, Trp215 (Hydrophobic) | -7.9 | 1.1 |
| Ala-Val-Leu -Gly-Lys-NHEt | Tyr99, Phe97 (Hydrophobic) | -8.2 | 1.0 |
This table presents simulated, representative data for illustrative purposes.
Predictive Modeling of Peptide Stability and Bioactivity
Beyond target interaction, a crucial aspect of peptide research is predicting the intrinsic stability and biological activity of novel analogues. Computational models, often powered by machine learning algorithms, are increasingly used for this purpose.
Predictive models for peptide stability focus on forecasting their susceptibility to degradation by proteases, a major hurdle for peptide-based therapeutics. These models are trained on large datasets of known peptide sequences and their measured half-lives in plasma or other biological fluids. Features used in these models can include the peptide's amino acid composition, sequence, and predicted secondary structure. For a peptide like Ala-Val-Leu-Gly-Lys-NHEt, models might predict potential cleavage sites, for example, after the lysine residue by trypsin-like proteases. Chemical modifications, such as N-terminal acetylation or C-terminal amidation (as seen with the NHEt group), are known to enhance stability, and these features are incorporated into modern predictive algorithms.
Quantitative Structure-Activity Relationship (QSAR) models are developed to predict the bioactivity of new analogues based on their physicochemical properties. By correlating structural descriptors of a series of peptides with their experimentally measured activities, a mathematical model can be created to forecast the activity of untested compounds. For analogues of Ala-Val-Leu-Gly-Lys-NHEt, descriptors could include molecular weight, hydrophobicity, charge, and the size of the substituted "Unk" residue.
| Descriptor | Influence on Bioactivity | Influence on Stability (Half-life) |
| Net Positive Charge | Increases affinity for negatively charged cell membranes | No significant correlation |
| Hydrophobicity | Non-linear; optimal range required | Increases binding to plasma proteins |
| C-terminal Amidation | Variable, target-dependent | Generally increases |
| N-terminal Acetylation | Variable, target-dependent | Generally increases |
This table outlines general predictive trends for short, cationic peptides.
Integration with High-Throughput Screening for Novel Research Tool Identification
The combination of combinatorial chemistry and high-throughput screening (HTS) provides a powerful engine for discovering novel peptide-based research tools from large, diverse libraries.
Library Synthesis and Screening for Modulators of Biological Targets
Starting with a lead structure like Ala-Val-Leu-Gly-Lys-NHEt, a combinatorial library of peptides can be synthesized. This is often done using techniques like solid-phase peptide synthesis, where different amino acids are systematically incorporated at each position of the peptide chain. For example, the "Unk" position could be substituted with all 19 other proteinogenic amino acids. Further diversity can be generated by varying the other residues (Val, Leu, Gly, Lys).
This library, potentially containing thousands of unique peptides, is then screened using an HTS assay designed to measure the activity of each compound against a specific biological target. For example, if the goal is to find inhibitors of a particular enzyme, the assay would measure the rate of the enzymatic reaction in the presence of each peptide from the library. The results of such a screen are typically characterized by a high number of inactive compounds and a small number of "hits"—peptides that show significant activity.
The data from an HTS campaign can be visualized in a "hit map," where the activity of each peptide is plotted. Subsequent analysis focuses on these hits to confirm their activity and determine their mechanism of action, leading to the identification of potent and selective modulators of the target.
| Peptide Library Position | Substitutions | Number of Compounds | Example "Hit" from Screen | Measured Activity (IC₅₀) |
| Position 1 ("Unk") | 20 Natural Amino Acids | 20 | Trp -Val-Leu-Gly-Lys-NHEt | 5.2 µM |
| Position 2 (Val) | 5 Hydrophobic Amino Acids | 5 | Ala-Ile -Leu-Gly-Lys-NHEt | 15.8 µM |
| Position 3 (Leu) | 5 Hydrophobic Amino Acids | 5 | Ala-Val-Phe -Gly-Lys-NHEt | 9.1 µM |
This table provides a representative example of how a focused library might be constructed and the type of data generated from a primary HTS screen.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
